molecular formula C11H18N2 B14379185 2-(Diethylamino)cyclohex-3-ene-1-carbonitrile CAS No. 90014-09-8

2-(Diethylamino)cyclohex-3-ene-1-carbonitrile

Cat. No.: B14379185
CAS No.: 90014-09-8
M. Wt: 178.27 g/mol
InChI Key: XTDPJLMBOQJSKX-UHFFFAOYSA-N
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Description

2-(Diethylamino)cyclohex-3-ene-1-carbonitrile is an organic compound that features a cyclohexene ring substituted with a diethylamino group and a nitrile group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)cyclohex-3-ene-1-carbonitrile typically involves the reaction of cyclohexanone with diethylamine and a nitrile source under controlled conditions. One common method includes the use of trichlorophosphate in N,N-dimethylformamide as a solvent, followed by the addition of hydroxylamine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)cyclohex-3-ene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexene oxides, while reduction can produce cyclohexylamines.

Scientific Research Applications

2-(Diethylamino)cyclohex-3-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Diethylamino)cyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in various reactions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)cyclohex-3-ene-1-carbonitrile is unique due to the presence of both a diethylamino group and a nitrile group on the cyclohexene ring

Properties

CAS No.

90014-09-8

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-(diethylamino)cyclohex-3-ene-1-carbonitrile

InChI

InChI=1S/C11H18N2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12/h6,8,10-11H,3-5,7H2,1-2H3

InChI Key

XTDPJLMBOQJSKX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1C=CCCC1C#N

Origin of Product

United States

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